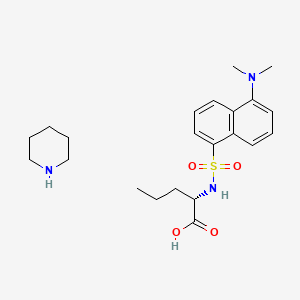
N-methoxycarbonyl-L-Valine-Valine-OH, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxycarbonyl-L-Valine-Valine-OH typically involves the following steps:
Starting Materials: L-valine, triethylamine, and methyl chloroformate.
Reaction Conditions: Methyl alcohol or ethyl alcohol is added to a reaction kettle, followed by the addition of L-valine and triethylamine. The temperature is then raised, and methyl chloroformate is added dropwise.
Post-Reaction Processing: After the reaction is complete, the mixture undergoes decompression, distillation, and concentration until it forms a pulp. Water is then added, and the pH is adjusted to 1.0-2.0 using hydrochloric acid or phosphoric acid.
Industrial Production Methods
The industrial production of N-methoxycarbonyl-L-Valine-Valine-OH follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, cost-effective, and safe, with mild reaction temperatures and low safety risks .
Análisis De Reacciones Químicas
Types of Reactions
N-methoxycarbonyl-L-Valine-Valine-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the methoxycarbonyl group.
Aplicaciones Científicas De Investigación
N-methoxycarbonyl-L-Valine-Valine-OH has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various compounds and as a reagent in peptide synthesis.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes and proteins.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-methoxycarbonyl-L-Valine-Valine-OH involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can bind to enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
N-ethoxycarbonyl-L-Valine-OH: This compound has a similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
N-carbobenzyloxy-L-Valine: Another similar compound with a carbobenzyloxy group.
Fmoc-Val-Cys (psiDmp,Hpro)-OH: A compound used in peptide synthesis with different protective groups.
Uniqueness
N-methoxycarbonyl-L-Valine-Valine-OH is unique due to its specific methoxycarbonyl modification, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications, particularly in the synthesis of antiviral medications and peptide-based compounds .
Propiedades
Fórmula molecular |
C12H22N2O5 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-6(2)8(14-12(18)19-5)10(15)13-9(7(3)4)11(16)17/h6-9H,1-5H3,(H,13,15)(H,14,18)(H,16,17)/t8-,9-/m0/s1 |
Clave InChI |
SLLHXKZAOBUAAN-IUCAKERBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)



